4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid
Description
4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid is a complex organic compound that features an indole moiety, a pyrimidine ring, and a benzoic acid group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-17-15(10-13-9-12-3-1-2-4-16(12)21-13)18(25)23(20(28)22-17)14-7-5-11(6-8-14)19(26)27/h1-10,25H,(H,26,27)(H,22,24,28)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFKRXVJOUXLC-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)N=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)/N=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyrimidine ring can be constructed using Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester . The final step involves coupling the indole and pyrimidine intermediates with benzoic acid derivatives under appropriate conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular processes.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-hydroxybenzoic acid: A simpler benzoic acid derivative with antioxidant properties.
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